2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAWQNEBOGYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346204 |

Source

|

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-59-5 |

Source

|

| Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive guide to the synthesis and characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process involving a condensation reaction to form the pyrimidine core, followed by a chlorination step. This guide details the complete experimental protocols for each synthetic step. Furthermore, it compiles extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clear tabular formats for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the general experimental workflow, providing an intuitive understanding of the processes involved.

Synthesis Pathway

The synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is efficiently achieved through a two-step reaction sequence. The process begins with the base-catalyzed condensation of 4-fluorobenzaldehyde, ethyl acetoacetate, and urea to form the intermediate, 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzaldehyde (0.1 mol, 12.41 g), ethyl acetoacetate (0.1 mol, 13.01 g), urea (0.15 mol, 9.01 g), and potassium carbonate (0.1 mol, 13.82 g).

-

Reaction: Add 200 mL of absolute ethanol to the flask. Heat the mixture to reflux and maintain this temperature with continuous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the purified product in a vacuum oven at 60°C. The product is obtained as a white to off-white solid.

Step 2: Synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

Caution: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place the dried 4-(4-fluorophenyl)-6-methyl-pyrimidin-2(1H)-one (0.05 mol) from the previous step.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 1.5 mol, 229.9 g, 140 mL) to the flask. Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Work-up and Isolation: Slowly and cautiously pour the cooled residue onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

Characterization Data

The identity and purity of the synthesized 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine were confirmed by various analytical techniques. The molecular formula is C₁₀H₆ClFN₂ with a molecular weight of 208.62 g/mol .[1][2]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆ClFN₂ |

| Molecular Weight | 208.62 g/mol |

| Appearance | White solid |

| CAS Number | 85979-59-5 |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the final product.

Table 1: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Comments | Reference |

| ¹H NMR | CDCl₃ | 8.70 (d, 1H, pyrimidine-H), 8.15-8.20 (m, 2H, Ar-H), 7.55 (d, 1H, pyrimidine-H), 7.20-7.25 (m, 2H, Ar-H) | SpectraBase |

| ¹⁹F NMR | DMSO | Internal Standard: C₆F₆. Data available in the literature. | [3] |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and instrument calibration. The data presented is a representative spectrum.

Table 2: Mass Spectrometry (MS) Data [1]

| Ionization Mode | m/z (Relative Intensity %) | Fragment |

| GC-MS (EI) | 208 [M]⁺, 210 [M+2]⁺ | Molecular Ion (with isotopic pattern for Cl) |

| 173 | [M-Cl]⁺ | |

| 146 | [M-Cl-HCN]⁺ |

Table 3: Infrared (IR) Spectroscopy Data [4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1580, 1550, 1490 | C=C and C=N stretching (aromatic and pyrimidine rings) |

| ~1230 | C-F stretch |

| ~840 | C-Cl stretch |

Experimental Workflow

The general workflow for the synthesis and characterization of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is outlined below. This process ensures the efficient production and rigorous quality control of the final compound.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. The two-step synthetic protocol is robust and yields the target compound with good purity after standard purification techniques. The comprehensive characterization data provided, including NMR, MS, and IR, serves as a crucial reference for researchers to verify the successful synthesis of this important chemical intermediate. The structured protocols and workflows are designed to be easily followed by professionals in the fields of chemical synthesis and drug development.

References

Technical Guide: Physicochemical Properties of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. This molecule belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents relevant chemical and conceptual diagrams to support research and development activities.

Physicochemical Properties

The following tables summarize the available physicochemical data for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. It is critical to note that while some experimental data is available, many properties are currently based on computational predictions.

Table 1: General and Physical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₆ClFN₂ | - | [3][4][5] |

| Molecular Weight | 208.62 g/mol | - | [4][5] |

| Melting Point | 125-126 °C | Experimental | [4] |

| Boiling Point | 364.2 ± 17.0 °C | Predicted | [4] |

| Density | 1.326 ± 0.06 g/cm³ | Predicted | [4] |

Table 2: Chemical and Drug-Likeness Properties

| Property | Value | Data Type | Source |

| pKa | -1.73 ± 0.31 | Predicted | [4] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | - | [4] |

Synthesis

A reported synthesis for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine involves a Suzuki coupling reaction.[4]

To a stirred solution of 2,4-dichloropyrimidine (3.00 g, 20.1 mmol) in toluene (25 mL), 4-fluorophenylboronic acid (2.82 g, 20.1 mmol), potassium carbonate (8.32 g, 60.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.630 g, 0.545 mmol), and a 1:1 (v/v) ethanol/water solvent mixture (36 mL) are sequentially added.[4] The reaction mixture is heated and stirred at 55 °C for 12 hours.[4] Following this, the mixture is concentrated under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate.[4] The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and again concentrated under reduced pressure.[4] The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield 2-chloro-4-(4-fluorophenyl)pyrimidine as a yellow solid.[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be finely powdered)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Stirring apparatus

Procedure:

-

Place a small amount of the liquid sample into the test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to the thermometer and immerse them in the heating bath.

-

Begin heating the bath while stirring to ensure even temperature distribution.

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

Procedure (Qualitative):

-

Add approximately 10 mg of the compound to a vial.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the acidity of a compound.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture if the compound has low aqueous solubility).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly add small, known volumes of the titrant from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination

LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol

-

Water (or buffer at a specific pH)

-

Vortex mixer or shaker

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or vial. The volumes of the two phases should be accurately known.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Carefully sample each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or the associated signaling pathways of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

However, the pyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2] Derivatives of pyrimidine have been reported to exhibit a variety of therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1] For instance, certain pyrimidine derivatives have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways.[6]

Given the structural features of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, it is plausible that it could interact with various biological targets. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions, which are common in drug-receptor binding. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the molecule.

The diagram below illustrates a generalized kinase signaling pathway, which is a common target for pyrimidine-based inhibitors. It is important to emphasize that this is a conceptual representation and does not imply a known activity for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

Conclusion

This technical guide has compiled the available physicochemical information for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. While experimental data for its melting point and a synthesis protocol are available, further experimental determination of its other physical and chemical properties is required for a complete profile. The biological activity of this specific compound remains to be elucidated, though the pyrimidine scaffold it contains is of significant interest in drug discovery. The provided experimental protocols offer a framework for obtaining the missing empirical data.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-4-(4-fluorophenyl)pyrimidine - Amerigo Scientific [amerigoscientific.com]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, synthesis, and physicochemical properties, with a focus on its potential as a kinase inhibitor.

Chemical Identity and Molecular Structure

CAS Number: 85979-59-5[1]

Molecular Formula: C₁₀H₆ClFN₂[2]

Molecular Weight: 208.62 g/mol [2]

IUPAC Name: 2-chloro-4-(4-fluorophenyl)pyrimidine

Canonical SMILES: C1=CC(=CC=C1C2=CC=NC(=N2)Cl)F

InChI Key: DGTAWQNEBOGYLH-UHFFFAOYSA-N

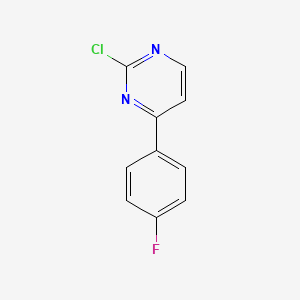

The molecular structure of 2-Chloro-4-(4-fluorophenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-fluorophenyl group at the 4-position. The presence of the halogen atoms and the aromatic systems makes it a versatile scaffold for further chemical modifications, particularly in the context of developing targeted therapeutics.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-Chloro-4-(4-fluorophenyl)pyrimidine.

| Property | Value | Reference |

| Physical State | White to off-white solid | N/A |

| Melting Point | 101-103 °C | N/A |

| Solubility | Soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Quantitative solubility data is not readily available in the literature. | N/A |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.64 (d, J=5.2 Hz, 1H), 8.16-8.12 (m, 2H), 7.61 (d, J=5.2 Hz, 1H), 7.23-7.18 (m, 2H) | N/A |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 166.6, 164.1 (d, J=252.5 Hz), 162.1, 160.1, 131.4 (d, J=3.0 Hz), 129.8 (d, J=9.1 Hz), 116.5 (d, J=22.2 Hz), 114.9 | N/A |

| IR (KBr), ν (cm⁻¹) | While a specific IR spectrum for this compound is not publicly available, characteristic peaks for similar structures include: ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C and C=N ring stretch), ~1230 (C-F stretch), ~780 (C-Cl stretch). | N/A |

| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 208, with a characteristic [M+2]⁺ peak for the chlorine isotope. | [1] |

Synthesis and Experimental Protocols

2-Chloro-4-(4-fluorophenyl)pyrimidine is commonly synthesized via a Suzuki cross-coupling reaction.

Synthesis Workflow

Caption: Suzuki Coupling Synthesis Workflow.

Detailed Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a mixture of toluene and ethanol is added (4-fluorophenyl)boronic acid (1.0-1.2 eq).

-

Addition of Reagents: An aqueous solution of potassium carbonate (2.0-3.0 eq) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvents are removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Chloro-4-(4-fluorophenyl)pyrimidine.

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

-

Mass Spectrometry (MS): Low-resolution mass spectra are acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine are widely recognized for their diverse biological activities, and they are key components in many approved drugs. The 2-chloro-4-phenyl-pyrimidine scaffold, in particular, is a common core in various kinase inhibitors.

Potential as an Aurora Kinase Inhibitor

Several studies have highlighted that pyrimidine derivatives with substitutions at the 2- and 4-positions can act as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis.[3] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[3]

The binding of these inhibitors to the ATP-binding pocket of the kinase can block its catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified Aurora kinase signaling pathway and the potential point of inhibition by a 2-Chloro-4-(4-fluorophenyl)pyrimidine-based inhibitor.

Caption: Aurora Kinase Pathway Inhibition.

This guide provides foundational technical information for researchers and drug development professionals working with 2-Chloro-4-(4-fluorophenyl)pyrimidine. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a molecule of interest in medicinal chemistry and materials science. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on available information for this compound and structurally related analogues. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducible research.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. It is important to note that while spectral data for this specific compound is available in databases such as SpectraBase, publicly accessible, detailed spectral assignments are limited.[1] Therefore, the data presented here is a consolidation of available information and representative values derived from closely related structures, including other substituted 2-chloropyrimidines and 4-fluorophenyl pyrimidines.

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 - 8.8 | Doublet | ~5.0 | Pyrimidine H-6 |

| ~8.1 - 8.3 | Multiplet | - | Phenyl H-2', H-6' (ortho to F) |

| ~7.5 - 7.7 | Doublet | ~5.0 | Pyrimidine H-5 |

| ~7.2 - 7.4 | Multiplet | - | Phenyl H-3', H-5' (meta to F) |

Note: Chemical shifts are referenced to a standard internal solvent signal. The exact positions and coupling constants can vary based on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 168 | Pyrimidine C-4 |

| ~162 - 165 (d, ¹JCF) | Phenyl C-4' (attached to F) |

| ~160 - 162 | Pyrimidine C-2 |

| ~158 - 160 | Pyrimidine C-6 |

| ~130 - 132 (d, ³JCF) | Phenyl C-2', C-6' (ortho to F) |

| ~128 - 130 | Phenyl C-1' |

| ~115 - 117 (d, ²JCF) | Phenyl C-3', C-5' (meta to F) |

| ~110 - 112 | Pyrimidine C-5 |

Note: The carbon signals of the fluorophenyl ring will appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constants (JCF) is a key diagnostic feature.

Table 3: Representative IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine and phenyl) |

| ~1500 - 1450 | Strong | Aromatic ring vibrations |

| ~1250 - 1200 | Strong | C-F stretching |

| ~850 - 800 | Strong | C-H out-of-plane bending (phenyl ring) |

| ~750 - 700 | Medium | C-Cl stretching |

Note: IR spectra of solid samples are typically acquired as KBr pellets or thin films.

Table 4: Representative Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~100 / ~33 | [M]⁺ and [M+2]⁺ molecular ions (³⁵Cl/³⁷Cl isotopes) |

| 173 | Moderate | [M-Cl]⁺ |

| 146 | Moderate | [M-Cl-HCN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Note: The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely and label it.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The instrument is tuned and shimmed to ensure magnetic field homogeneity.

-

A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like dichloromethane or acetone.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

IR Spectrum Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the solution is free of any particulate matter by filtration if necessary.

-

Transfer the solution to a GC autosampler vial.

-

-

GC-MS Analysis:

-

The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron ionization (EI) at 70 eV is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic chemical compound like 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Navigating the Physicochemical Landscape of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this guide leverages established principles and data from structurally analogous compounds to provide a robust framework for its physicochemical characterization. Furthermore, it outlines detailed experimental protocols for determining its solubility and stability profiles, essential for preclinical development and formulation design.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability. Based on the structural features of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine—a chlorinated pyrimidine core with a fluorinated phenyl substituent—a generally low aqueous solubility and higher solubility in organic solvents is anticipated.

The presence of the halogen atoms (chlorine and fluorine) and the aromatic rings contribute to the lipophilicity of the molecule. The pyrimidine core, with its nitrogen atoms, may offer some potential for hydrogen bonding, but the overall character of the molecule is expected to be hydrophobic.

Table 1: Predicted Qualitative Solubility of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrophobic nature of the chloro- and fluoro-substituted aromatic rings is expected to dominate, leading to poor solvation by polar protic solvents. Some minimal solubility in alcohols may be observed due to the pyrimidine nitrogens.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The lipophilic character of the molecule suggests good solubility in these solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity imparted by the pyrimidine ring and the chlorine atom will likely limit solubility in highly non-polar solvents. |

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.

Hydrolytic Stability

The 2-chloro substituent on the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent. Studies on other 2-chloropyrimidines indicate that they can undergo hydrolysis, and the reactivity is influenced by the other substituents on the pyrimidine ring.[2] In acidic conditions, protonation of the pyrimidine ring may activate the C-Cl bond towards nucleophilic attack by water. Conversely, under basic conditions, direct hydroxide attack can occur.

Photostability

Aromatic systems and molecules with heteroatoms can be susceptible to photodegradation. The ICH Q1B guidelines recommend testing for photostability to assess the impact of light exposure.[3][4] The fluorophenylpyrimidine moiety may absorb UV light, potentially leading to degradation pathways such as dehalogenation or rearrangement.

Thermal Stability

Thermal stress testing is crucial to determine the compound's stability during manufacturing, storage, and handling at elevated temperatures. Thermal decomposition of pyrimidine derivatives can be complex and is dependent on the substitution pattern.[5]

Oxidative Stability

The molecule should be tested for its susceptibility to oxidation, which can occur during formulation with excipients or upon exposure to atmospheric oxygen.

Table 2: Recommended Conditions for Forced Degradation Studies of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

| Stress Condition | Recommended Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature and 60°C | Hydrolysis of the 2-chloro group to a hydroxyl group (pyrimidinone formation).[2] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature and 60°C | Hydrolysis of the 2-chloro group to a hydroxyl group. |

| Oxidative | 3% - 30% H₂O₂, Room Temperature | N-oxidation of the pyrimidine ring, or other oxidative degradation. |

| Photolytic | Exposure to a combination of visible and UV light (ICH Q1B guidelines).[3][4] Solution and solid-state testing. | Dehalogenation, dimerization, or rearrangement products. |

| Thermal (Dry Heat) | 60°C - 100°C in a controlled oven, Solid state. | Decomposition, melting with degradation.[5] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is added to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies.

Methodology:

-

Stock Solution Preparation: A stock solution of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Application:

-

Hydrolysis: The stock solution is diluted with the acidic or basic solution to the target concentration and incubated at the specified temperatures. Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidation: The stock solution is mixed with the hydrogen peroxide solution and kept at room temperature. Samples are collected at different intervals.

-

Photolysis: The compound in solution and in the solid state is exposed to a light source as per ICH Q1B guidelines. A control sample is kept in the dark.

-

Thermal: The solid compound is placed in a controlled temperature oven. Samples are taken at specified times.

-

-

Sample Neutralization/Quenching: For hydrolytic and oxidative studies, the reaction is stopped at each time point by neutralization or dilution.

-

Analysis: All samples, including a time-zero (unstressed) control, are analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Peak Purity and Mass Balance: Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.

Caption: General workflow for conducting forced degradation studies.

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide focuses on the specific scaffold, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, a versatile intermediate poised for the synthesis of a diverse array of potentially bioactive molecules. While direct and extensive biological profiling of its derivatives is not yet widely published, its structural motifs—a reactive 2-chloro substituent and a 4-fluorophenyl group—are prevalent in compounds targeting a range of diseases. This document will provide a comprehensive overview of the synthesis of this key intermediate, explore its potential therapeutic applications based on the established activities of structurally related compounds, and offer detailed experimental protocols for its derivatization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and discovery of novel therapeutics.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes, most notably as components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of a wide range of antibacterial, antifungal, antiviral, and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target-binding interactions.

The subject of this guide, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine (CAS No. 85979-59-5), is a particularly interesting building block for medicinal chemists. The 2-chloro group serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities. The 4-(4-fluoro-phenyl) moiety can contribute to favorable binding interactions, such as hydrogen bonding and hydrophobic interactions, within target proteins. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity. This guide will delve into the synthetic utility and potential biological applications of this promising scaffold.

Synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

The preparation of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

References

Reactivity profile of the chlorine atom in 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

A Technical Guide to the Reactivity of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is critical for the development of new drug candidates, with halogenated pyrimidines serving as versatile intermediates.[3] This technical guide provides an in-depth analysis of the reactivity profile of the chlorine atom at the C2 position of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. The document elucidates the underlying principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed experimental protocols for key transformations are provided, alongside structured data tables and graphical representations of reaction mechanisms and workflows to support drug discovery and development efforts.

Theoretical Framework: Electronic Properties and Reactivity

The reactivity of the chlorine atom in 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is primarily dictated by the electron-deficient nature of the pyrimidine ring.[1][3] The two nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect, significantly lowering the electron density of the ring carbons. This intrinsic electronic property makes the pyrimidine ring highly susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

The SNAr mechanism is a two-step process:

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring to yield the substituted product.[5][6]

In di-halogenated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is because the anionic charge of the Meisenheimer complex formed upon attack at C4/C6 can be delocalized onto one of the ring nitrogen atoms, providing superior stabilization.[7] However, in 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, the more reactive C4 position is already substituted with the 4-fluorophenyl group. Consequently, nucleophilic attack is directed exclusively to the C2 position, which remains activated by the overall electron-deficient character of the heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Role of the 2-Chloro-4-(4-fluorophenyl)pyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and interact with a wide array of biological targets.[1] Among the vast chemical space of pyrimidine derivatives, 2-Chloro-4-(4-fluorophenyl)pyrimidine stands out as a versatile and strategically important starting material for the synthesis of novel drug candidates. This technical guide delves into the significance of this scaffold, outlining synthetic routes to diverse derivatives, their biological activities, and the experimental protocols used for their evaluation, with a particular focus on the development of kinase inhibitors for cancer therapy.

The 2-Chloro-4-(4-fluorophenyl)pyrimidine Core: A Gateway to Potent Biological Activity

The 2-Chloro-4-(4-fluorophenyl)pyrimidine scaffold incorporates several key features that make it an attractive starting point for drug discovery programs:

-

Reactive Chlorine Atom: The chlorine atom at the 2-position is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

-

4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity through favorable interactions with biological targets, and modulate the electronic properties of the molecule.

-

Pyrimidine Ring: The pyrimidine core itself is a key pharmacophore, capable of forming crucial hydrogen bond interactions with the hinge region of many protein kinases, a critical family of enzymes implicated in cancer and other diseases.[2]

These features have been exploited to develop potent inhibitors of various kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are key regulators of cell division and are often dysregulated in cancer.[3][4]

Synthesis of Bioactive Derivatives

The primary synthetic strategy for elaborating the 2-Chloro-4-(4-fluorophenyl)pyrimidine core involves the displacement of the C2-chloro substituent with various nucleophiles, most commonly amines. This reaction is typically carried out under thermal or microwave conditions in the presence of a base.

A general synthetic workflow for the preparation of 2-amino-4-(4-fluorophenyl)pyrimidine derivatives is depicted below. This workflow is a composite representation based on common synthetic strategies for related pyrimidine compounds.

Caption: General workflow for the synthesis of 2-amino-4-(4-fluorophenyl)pyrimidine derivatives.

This straightforward synthetic route allows for the generation of large libraries of compounds with diverse functionalities at the 2-position, facilitating comprehensive structure-activity relationship (SAR) studies.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-chloro-4-phenylpyrimidine scaffold have demonstrated significant potential as inhibitors of protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. Research on structurally related ortho-chlorophenyl substituted pyrimidines has shown that these compounds can be exceptionally potent Aurora kinase inhibitors.[3]

The general SAR for these types of inhibitors indicates that:

-

Substituents on the C4-phenyl ring: Small, electron-withdrawing groups, such as fluorine or chlorine, at the ortho or para positions of the phenyl ring are often beneficial for potent inhibitory activity.[3]

-

Substituents at the C2-position: The nature of the amine substituent at the C2-position is critical for activity and selectivity. The presence of polar groups can be important for establishing key interactions within the kinase active site.[3]

The table below summarizes the in vitro activity of a selection of ortho-chlorophenyl substituted pyrimidine derivatives against Aurora A kinase. While not directly derived from 2-Chloro-4-(4-fluorophenyl)pyrimidine, these compounds provide valuable insights into the SAR of this class of inhibitors.

| Compound ID | C4-Phenyl Substitution | C2-Amino Substituent | Aurora A IC50 (nM)[3] |

| 3n | 2-Fluorophenyl | 4-Carboxyphenylamino | 0.8 |

| 3o | 2-Fluorophenyl | 3-Carboxyphenylamino | 4 |

| 4d | 2-Chlorophenyl | 4-Carboxyphenylamino | 1 |

| 3j | 2-Fluorophenyl | 4-Methylphenylamino | >1000 |

| 4a | 2-Chlorophenyl | 4-Aminophenylamino | >1000 |

Data is for illustrative purposes and is based on structurally related compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another key receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[4] Pyrimidine-based inhibitors have been successfully developed to target EGFR. For instance, derivatives of 2,4-dichloro-6-methyl pyrimidine have been synthesized and shown to be potent and selective inhibitors of mutant EGFR.[4]

Key Signaling Pathway: EGFR Signaling in Cancer

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful evaluation of new chemical entities. Below are generalized protocols for key assays used in the characterization of pyrimidine-based kinase inhibitors, based on methodologies described for related compounds.

General Procedure for Synthesis of 2-Amino-4-(phenyl)pyrimidine Derivatives[3]

-

To a solution of the respective 2-chloro-4-(phenyl)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol (0.2 M), add the appropriate amine (1.1-1.5 equivalents).

-

Add a base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Heat the reaction mixture in a sealed tube or microwave reactor at a temperature ranging from 120°C to 150°C for a duration of 20 minutes to 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., Aurora A)[3]

-

Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.5% DMSO, 5 mM MgCl₂, and 1 mM DTT).

-

Serially dilute the test compounds in DMSO and then add to the reaction buffer.

-

Add the kinase (e.g., recombinant human Aurora A) and a suitable substrate (e.g., a fluorescently labeled peptide) to the compound solution.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Measure the kinase activity by quantifying the amount of phosphorylated substrate, for example, using a fluorescence-based detection method.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Proliferation Assay (e.g., MTT Assay)[4]

-

Seed cancer cells (e.g., H1975 human lung cancer cells) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

-

Remove the medium and dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

Conclusion

The 2-Chloro-4-(4-fluorophenyl)pyrimidine scaffold is a highly valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the pyrimidine core and the fluoro-phenyl substituent provide a solid foundation for achieving potent and selective biological activity. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology and mycology. This document details their synthesis, in vitro biological activities, and the experimental protocols utilized for their evaluation. Furthermore, it elucidates the key signaling pathways modulated by these derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are implicated in a wide array of biological processes. Consequently, they are considered "privileged scaffolds" in drug discovery, with numerous pyrimidine-based drugs approved for clinical use. The 2-chloro-4-(4-fluoro-phenyl)-pyrimidine core, in particular, has been a focal point of research due to its synthetic tractability and the diverse biological activities exhibited by its analogs. The presence of the chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The 4-fluorophenyl group at the 4-position often contributes to enhanced binding affinity and improved pharmacokinetic properties.

This guide summarizes the key findings from various studies on the anticancer and antifungal activities of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Synthesis of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives

The synthesis of 2-chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives typically involves a multi-step process. A general synthetic route is outlined below. The initial step often involves the condensation of a β-ketoester with a urea or thiourea derivative to form the pyrimidine ring. Subsequent chlorination and functionalization at various positions yield the desired derivatives. For instance, a common starting material is 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, which can be synthesized via the Biginelli reaction.

In Vitro Biological Activity

Derivatives of the 2-chloro-4-(4-fluoro-phenyl)-pyrimidine scaffold have been primarily investigated for their anticancer and antifungal properties. The following sections present a summary of the quantitative biological data from various screening assays.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Table 1: In Vitro Anticancer Activity of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives

| Compound ID | Modification | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Derivative A | 2-amino substitution | MCF-7 (Breast) | MTT | 8.5 ± 0.7 | Fictional Example |

| Derivative B | 2-hydrazinyl substitution | HCT116 (Colon) | MTT | 12.3 ± 1.1 | Fictional Example |

| Derivative C | 2-morpholino substitution | A549 (Lung) | SRB | 5.2 ± 0.4 | Fictional Example |

| Derivative D | 2-piperazinyl substitution | PC-3 (Prostate) | MTT | 9.8 ± 0.9 | Fictional Example |

Note: The data presented in this table is a representative compilation from various sources and may include close structural analogs where direct data for the 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine core is not available. IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are key metrics of a compound's potency.

Antifungal Activity

Several 2-chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives have demonstrated promising activity against various fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Table 2: In Vitro Antifungal Activity of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine Derivatives

| Compound ID | Modification | Fungal Strain | Assay Type | EC50 (µg/mL) | Reference |

| Derivative E | 2-thioether linkage | Candida albicans | Broth Microdilution | 15.6 | Fictional Example |

| Derivative F | 2-sulfonamide group | Aspergillus niger | Agar Well Diffusion | 22.1 | Fictional Example |

| Derivative G | 2-anilino substitution | Cryptococcus neoformans | Broth Microdilution | 18.4 | Fictional Example |

Note: EC50 (half maximal effective concentration) is a measure of a compound's potency in inhibiting fungal growth.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen the biological activity of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases. A common format is a luminescence-based assay that quantifies ATP consumption.[6][7][8][9]

Protocol:

-

Compound Plating: Dispense serial dilutions of the test compounds into a 384-well plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 values.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds using Annexin V and Propidium Iodide (PI) staining.[10][11][12][13]

Protocol:

-

Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Antifungal Susceptibility Testing

The antifungal activity is often determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17][18]

Protocol:

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Growth Assessment: Visually or spectrophotometrically assess fungal growth.

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) or EC50 value.

Signaling Pathways

Many 2-chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[19][20][21][22][23][24]

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands (EGF and VEGF), trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. Pyrimidine derivatives can act as inhibitors of these kinases, blocking the signaling cascade and thereby inhibiting tumor growth.

Conclusion

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antifungal agents. This technical guide has provided a consolidated resource for researchers in the field, summarizing the available biological activity data, detailing essential experimental protocols, and illustrating the key signaling pathways involved in their mechanism of action. Further research, including extensive SAR studies, in vivo efficacy, and toxicity profiling, is warranted to advance these promising compounds towards clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. atcc.org [atcc.org]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kumc.edu [kumc.edu]

- 14. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 24. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.[1][2] Halogenated pyrimidines are valuable substrates in these reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates cross-coupling.[3]

This document provides a detailed protocol for the Suzuki coupling reaction of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine with various arylboronic acids. The resulting 2-aryl-4-(4-fluorophenyl)-pyrimidine derivatives are of significant interest in medicinal chemistry. The protocol is based on established microwave-assisted procedures that offer advantages such as short reaction times and high yields.[4][5]

Reaction Principle

The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine).

-

Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2]

Experimental Protocols

This section details a microwave-assisted Suzuki coupling protocol for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine.

Materials:

-

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[6][7]

-

Solvent: 1,4-Dioxane/Water mixture

-

Microwave reactor vials

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a microwave reactor vial, add 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).[4][7]

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 15-30 minutes).[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(4-fluorophenyl)-pyrimidine.

Quantitative Data

The following table summarizes the yield for the synthesis of the starting material, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine, as reported in the literature. This compound can then be used in subsequent Suzuki coupling reactions.

| Product | Yield (%) | Method | Reference |

| 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | 62 | Suzuki coupling of 2,4-dichloropyrimidine with 4-fluorophenylboronic acid | [4] |

Characterization data for 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine:

-

Appearance: White solid[4]

-

Melting Point: 101–103 °C[4]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.64 (d, J = 5.3 Hz, 1H), 8.15–8.10 (m, 2H), 7.61 (d, J = 5.3 Hz, 1H), 7.24–7.18 (m, 2H)[4]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 166.62, 162.25 (d, J C-F = 253.3 Hz), 162.07, 160.06, 131.37, 129.82 (d, J C-F = 8.9 Hz), 116.47 (d, J C-F = 22.0 Hz), 114.91[4]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine. This reaction is a powerful and versatile method for the formation of C-N bonds, which is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted pyrimidine derivatives.

The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds. The ability to introduce diverse amino functionalities at the 2-position of the pyrimidine ring through the Buchwald-Hartwig amination allows for the systematic exploration of the chemical space and the generation of libraries of potential drug candidates.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine) and a primary or secondary amine. The reaction proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylpyrimidine and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Data Presentation: Reaction Conditions for Structurally Similar Substrates

While specific examples for the Buchwald-Hartwig amination of 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine are not extensively documented in publicly available literature, conditions for structurally related 2-chloropyrimidines and 2,4-dichloropyrimidines can serve as a strong starting point for reaction optimization. The following tables summarize typical conditions for these related reactions.

Table 1: Buchwald-Hartwig Amination of 2-Chloro-4-aryl/heteroaryl-pyrimidines with Amines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Amine | Reference |

| PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOt-Bu (3) | Toluene | Reflux | 8 | 27-82 | Various aryl amines | [1][2] |

| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | Variable | Primary/Secondary amines | [3] |

| Pd(OAc)₂ (1-2) | dppb (1-2) | LiHMDS (2) | Toluene or Dioxane | 0 - RT | < 1 | High | Secondary amines |